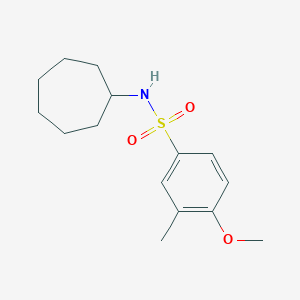![molecular formula C12H16N2O3S B296444 N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296444.png)
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a potent immunosuppressant drug that has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases.
Mécanisme D'action
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide selectively inhibits JAK3, which is a member of the JAK family of intracellular tyrosine kinases that play a crucial role in the signaling pathway of cytokines. By inhibiting JAK3, N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), and interleukin-15 (IL-15), which are involved in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have potent immunosuppressive effects in vitro and in vivo. It reduces the production of cytokines such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. It also reduces the proliferation of T cells and B cells, which are involved in the adaptive immune response. These effects make N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide a promising drug for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in high yield and purity. It has a high selectivity for JAK3, which reduces the risk of off-target effects. However, N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide also has some limitations. It has a short half-life, which requires frequent dosing in animal studies. It also has poor solubility in aqueous solutions, which limits its use in in vitro assays.
Orientations Futures
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are still several future directions that need to be explored. One of the future directions is to investigate the long-term safety and efficacy of N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide in clinical trials. Another future direction is to explore the potential of N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide in combination therapy with other immunosuppressive drugs. Furthermore, the development of more potent and selective JAK3 inhibitors is also a promising future direction for the treatment of autoimmune diseases.
Méthodes De Synthèse
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide is synthesized using a multistep process that involves the coupling of 4-aminobenzonitrile with cyclopropylboronic acid, followed by the introduction of a methylsulfonyl group and the final coupling with N-methyl-4-piperidone. The final product is obtained in high yield and purity through a series of purification steps.
Applications De Recherche Scientifique
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and suppressing the immune response by inhibiting JAK3, which is involved in the signaling pathway of cytokines that play a crucial role in the development of autoimmune diseases.
Propriétés
Formule moléculaire |
C12H16N2O3S |
|---|---|
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C12H16N2O3S/c1-14(18(2,16)17)11-7-3-9(4-8-11)12(15)13-10-5-6-10/h3-4,7-8,10H,5-6H2,1-2H3,(H,13,15) |
Clé InChI |
SUPIMUZLKIUNOJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2CC2)S(=O)(=O)C |
SMILES canonique |
CN(C1=CC=C(C=C1)C(=O)NC2CC2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B296362.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296364.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-propylacetamide](/img/structure/B296366.png)

![Methyl 2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296369.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B296372.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296374.png)
![N-isopropyl-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B296376.png)
![N-(4-chloro-2-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296378.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-(sec-butyl)benzamide](/img/structure/B296380.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296381.png)
![N-butyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296382.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296383.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide](/img/structure/B296384.png)